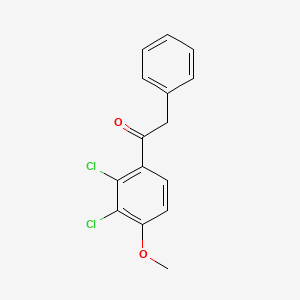
1-(2,3-dichloro-4-methoxyphenyl)-2-phenylEthanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-dichloro-4-methoxyphenyl)-2-phenylEthanone is an organic compound with the molecular formula C15H12Cl2O2. It is a derivative of anisole, featuring two chlorine atoms and a phenylacetyl group attached to the aromatic ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dichloro-4-methoxyphenyl)-2-phenylEthanone typically involves the Friedel-Crafts acylation of 2,3-dichloroanisole with phenylacetyl chloride. The reaction is catalyzed by aluminum chloride (AlCl3) in a solvent such as carbon disulfide (CS2) or dichloromethane (CH2Cl2). The reaction proceeds as follows:
Friedel-Crafts Acylation:
Industrial Production Methods
For large-scale industrial production, the same Friedel-Crafts acylation method is employed, but with optimized conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,3-dichloro-4-methoxyphenyl)-2-phenylEthanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can occur, where the chlorine atoms can be replaced by other substituents using reagents like sodium iodide (NaI) in acetone.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of iodinated derivatives or other substituted products.
Aplicaciones Científicas De Investigación
1-(2,3-dichloro-4-methoxyphenyl)-2-phenylEthanone has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 1-(2,3-dichloro-4-methoxyphenyl)-2-phenylEthanone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various chemical reactions, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This reactivity is crucial for its role in synthetic chemistry and potential biological activities.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dichloroanisole: A precursor in the synthesis of 1-(2,3-dichloro-4-methoxyphenyl)-2-phenylEthanone.
Phenylacetyl Chloride: Another precursor used in the Friedel-Crafts acylation reaction.
2,3-Dichloro-4-hydroxyanisole: A structurally similar compound with hydroxyl group substitution.
Uniqueness
This compound is unique due to the presence of both chlorine atoms and a phenylacetyl group on the anisole ring. This combination imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Propiedades
Fórmula molecular |
C15H12Cl2O2 |
|---|---|
Peso molecular |
295.2 g/mol |
Nombre IUPAC |
1-(2,3-dichloro-4-methoxyphenyl)-2-phenylethanone |
InChI |
InChI=1S/C15H12Cl2O2/c1-19-13-8-7-11(14(16)15(13)17)12(18)9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
Clave InChI |
GMQPXSIUBYYIEO-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C=C1)C(=O)CC2=CC=CC=C2)Cl)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl beta-[4-(2-aminopropyl)-phenyl]-propionate hydrochloride](/img/structure/B8564417.png)
![Benzamide, N-3-isoquinolinyl-2-[(4-pyridinylmethyl)amino]-](/img/structure/B8564418.png)
![7-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B8564423.png)


![[2-(3-Chloro-4-aminophenoxy)ethyl]diethylamine](/img/structure/B8564440.png)
![2-[(Tridec-2-yn-1-yl)oxy]oxane](/img/structure/B8564452.png)

![4-[(5-Isoquinolyl)oxy]piperidine hydrochloride](/img/structure/B8564473.png)


![N-{3-[6-(4-Cyclopropylpiperazin-1-yl)pyridazin-3-yl]phenyl}acetamide](/img/structure/B8564482.png)
